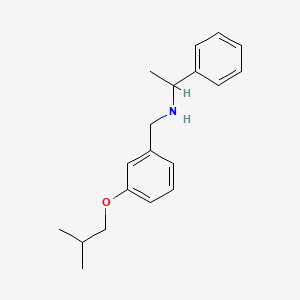

N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine

Description

N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine (CAS: 1040690-57-0) is a secondary amine derivative characterized by a benzyl group substituted with an isobutoxy moiety at the 3-position and a phenylethylamine backbone. Its molecular formula is C₁₉H₂₅NO, with a molecular weight of 283.41 g/mol . The isobutoxy group confers enhanced lipophilicity compared to smaller alkoxy substituents, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

N-[[3-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-15(2)14-21-19-11-7-8-17(12-19)13-20-16(3)18-9-5-4-6-10-18/h4-12,15-16,20H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOPMSXNCUKBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)CNC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine typically involves the reaction of 3-isobutoxybenzyl chloride with 1-phenyl-1-ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Properties

Research indicates that derivatives of phenylethylamines, including N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine, exhibit significant antidepressant activity. These compounds are believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation. A study highlighted that modifications to the phenethylamine structure can enhance its efficacy as an antidepressant, suggesting that this compound may serve as a promising candidate for further development in this area .

1.2. Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Research has shown that certain phenylethylamine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Pharmacology

2.1. Receptor Interaction Studies

this compound has been studied for its affinity towards various receptors, including adrenergic and dopaminergic receptors. These interactions are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects. For instance, a study demonstrated that the compound could act as a selective agonist for certain adrenergic receptors, which may contribute to its stimulant properties .

2.2. Drug Development

The compound's structural characteristics make it an attractive scaffold for drug development. Researchers have synthesized analogs of this compound to explore their pharmacological profiles and optimize their therapeutic potential. This approach has led to the identification of more potent derivatives with improved bioavailability and reduced side effects .

Organic Synthesis

3.1. Synthetic Pathways

this compound can be synthesized through various organic reactions, making it a valuable intermediate in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, facilitating the creation of a wide range of chemical entities .

3.2. Applications in Material Science

Beyond medicinal applications, this compound has potential uses in material science as well, particularly in the development of polymers and coatings that require specific chemical properties derived from amine functionalities. The incorporation of this compound into polymer matrices could enhance mechanical properties or provide additional functionalities such as increased adhesion or hydrophobicity .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights:

- Substituent Position and Size : The 3-isobutoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller groups (e.g., ethoxy or methoxy) .

- Salt Forms : Hydrochloride salts (e.g., in ) improve aqueous solubility, which is critical for bioavailability.

Physicochemical Properties

- Lipophilicity : The isobutoxy group (logP ~3.5 estimated) increases hydrophobicity compared to ethoxy (logP ~2.8) or methoxy (logP ~2.1) analogues .

- Solubility : Hydrochloride salts (e.g., N-(2-chlorobenzyl)-1-phenylethanamine HCl) exhibit higher water solubility than free bases .

Pharmacological Activity (Inferred from Structural Trends)

While direct pharmacological data for this compound are unavailable, structural trends suggest:

- Receptor Interactions : The phenylethylamine core is common in psychoactive compounds (e.g., amphetamines), but substituent modifications likely alter target specificity. For example, 3,4-dimethoxy analogues may interact with serotonin receptors due to polarity .

- Bioactivity : Chloro-substituted derivatives (e.g., ) might exhibit enhanced binding to adrenergic receptors, whereas methyl groups (e.g., ) could favor dopamine receptor interactions.

Biological Activity

N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine is a compound that belongs to the class of phenethylamines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H25NO

- Molecular Weight : 283.42 g/mol

- Structure : The compound features a benzyl group and an isobutoxy substituent, contributing to its unique pharmacological properties.

This compound interacts with various biological targets, particularly neurotransmitter receptors. Its structural similarity to other phenethylamines suggests potential activity at adrenergic and dopaminergic receptors.

Receptor Interactions

- Adrenergic Receptors :

- Dopamine Receptors :

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

Pharmacological Effects

- CNS Stimulation : Preliminary studies suggest that this compound may have stimulant properties akin to amphetamines, affecting mood and alertness.

- Anti-inflammatory Effects : Some derivatives of phenethylamines have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

Case Study 1: CNS Effects

A study focused on the effects of phenethylamine derivatives on the central nervous system found that this compound exhibited significant stimulant effects in animal models. The compound increased locomotor activity, suggesting potential applications in treating conditions like ADHD or depression.

| Study | Findings |

|---|---|

| Increased locomotion in rodents; potential for CNS stimulation. | |

| Modulation of adrenergic receptors; implications for cardiovascular health. |

Case Study 2: Inflammation Modulation

Research indicated that certain phenethylamine derivatives could reduce inflammatory markers in vitro. This compound was included in a panel of compounds tested for their ability to inhibit pro-inflammatory cytokines.

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | 45% |

| Control (Placebo) | 10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.